Metanil yellow

Catalog No.
S535058
CAS No.
587-98-4
M.F
C18H15N3NaO3S
M. Wt
376.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Metanil yellow

CAS Number

587-98-4

Product Name

Metanil yellow

IUPAC Name

sodium;3-[(4-anilinophenyl)diazenyl]benzenesulfonate

Molecular Formula

C18H15N3NaO3S

Molecular Weight

376.4 g/mol

InChI

InChI=1S/C18H15N3O3S.Na/c22-25(23,24)18-8-4-7-17(13-18)21-20-16-11-9-15(10-12-16)19-14-5-2-1-3-6-14;/h1-13,19H,(H,22,23,24);

InChI Key

PBAMGXBJWKWSID-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)[O-].[Na+]

Solubility

Soluble in DMSO

Synonyms

acid yellow 36, metanil yellow, metanil yellow, monosodium salt, sodium 3-((4-anilinophenyl)azo)benzenesulfonate

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)O.[Na]

Description

The exact mass of the compound Metanil yellow is 375.0654 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9292. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Food Coloring Agents - Supplementary Records. It belongs to the ontological category of organic sodium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Nitrate and Nitrite Detection

Metanil Yellow acts as an indicator for the presence of nitrates and nitrites in water samples. In combination with potassium bromate, Metanil Yellow undergoes a color change in the presence of these nitrogen-containing compounds. Scientists can then use spectrophotometry to analyze the color change and quantify the amount of nitrates or nitrites in the sample [1]. This application is helpful in environmental monitoring and agricultural research.

[1] Thermo Scientific Chemicals Metanil Yellow Source: Fisher Scientific:

Metanil yellow, also known as Acid Yellow 36, is a synthetic organic compound classified as a monoazo dye. Its chemical formula is C₁₈H₁₅N₃O₃S·Na, and it has a molecular weight of 377.39 g/mol. This compound appears as an orange powder and is soluble in water, with a solubility of approximately 25 g/L at room temperature. Metanil yellow exhibits a distinct color change depending on pH: it appears red at pH 1.2 and shifts to yellow at pH 2.3 . Historically, it has been used in various applications, including as a dye for textiles, leather, and wood stains, as well as a food coloring agent in some regions, despite being banned for such use in many countries due to safety concerns .

Metanil Yellow is considered a hazardous material due to several factors:

  • Toxicity: Studies suggest Metanil Yellow can be neurotoxic, potentially causing damage to the nervous system, and hepatotoxic, potentially harming the liver [].
  • Carcinogenicity: While not definitively classified as a carcinogen, some studies raise concerns about its potential to cause cancer [].
  • Skin and Eye Irritation: Metanil Yellow can irritate the skin and eyes upon contact [].
, primarily due to its azo group (-N=N-), which can undergo reduction and oxidation processes. In acidic conditions, it can be oxidized to form cation radicals that initiate polymerization reactions. For example, during electropolymerization studies in sulfuric acid solutions, Metanil yellow shows oxidation peaks indicating the formation of conducting polymers . Additionally, it can undergo degradation processes through electrochemical methods, such as the electro-Fenton process, where different catalysts can affect its degradation kinetics .

Research indicates that Metanil yellow possesses neurotoxic and hepatotoxic properties when tested in animal studies. It has been shown to cause reproductive effects and mutations in humans under certain conditions . These toxicological effects have led to its ban in food products in several countries. Despite its harmful effects, Metanil yellow is still used in some analytical chemistry applications due to its ability to act as a pH indicator and its sensitivity to trace amounts of nitrates and nitrites .

Metanil yellow can be synthesized through the diazotization of aniline followed by coupling with phenol or other aromatic compounds. The general synthesis involves the following steps:

  • Diazotization: Aniline is treated with nitrous acid (generated from sodium nitrite and hydrochloric acid) to form diazonium salt.
  • Coupling: The diazonium salt is then reacted with a sulfonated phenol derivative to produce Metanil yellow.

This process typically requires careful control of temperature and pH to ensure high yield and purity of the dye .

Toxicity LevelMetanil YellowC₁₈H₁₅N₃O₃S·NaRed (pH 1.2) → Yellow (pH 2.3)Textiles, analytical chemistryModerately toxicSudan IC₂₂H₂₃N₃ONo significant changeFood coloring (banned)Highly toxicTartrazineC₁₄H₉N₃NaO₃SNo significant changeFood coloringLow toxicityCongo RedC₂₂H₂₂N₄Na₂O₆S₂Blue (pH 3) → Red (pH 5)Biological stainingModerately toxic

Studies on Metanil yellow have explored its interactions with various ions and compounds during electrochemical processes. For instance, the presence of different inorganic ions can significantly affect the conductivity of polymers formed from Metanil yellow during electropolymerization. Chloride ions were found to enhance conductivity more than sulfate ions under similar conditions . Additionally, the compound's behavior under different pH levels influences its stability and reactivity in biological systems.

The synthesis of metanil yellow follows the classical two-step diazotization-coupling reaction pathway that has been the cornerstone of azo dye manufacturing for over a century [1] . The process begins with the diazotization of m-sulfanilic acid (metanilic acid) in an acidic aqueous medium, followed by electrophilic aromatic substitution with N,N-dimethylaniline derivatives [3] [4].

The diazotization mechanism involves the formation of a nitrosonium ion (NO+) from sodium nitrite in the presence of hydrochloric acid [5]. The nitrosonium ion acts as the key electrophile that attacks the amino group of m-sulfanilic acid, forming the diazonium salt intermediate [4]. This intermediate exhibits characteristic instability at elevated temperatures, necessitating strict temperature control during the reaction [6] [7].

The coupling reaction proceeds through an electrophilic aromatic substitution mechanism where the diazonium salt functions as the electrophile and diphenylamine serves as the nucleophile [1] [3]. The reaction follows first-order kinetics with respect to both reactants, and the overall stoichiometry has been determined to be 1:1 for optimal yield [8] [7].

Temperature control emerges as the most critical parameter, with optimal diazotization occurring between 0-8°C [9] [10]. At temperatures exceeding 8°C, decomposition of the diazonium salt leads to significant yield reduction and formation of unwanted by-products [4] [7]. The activation energy for the uncatalyzed reaction has been calculated as approximately 65-150 kJ/mol, depending on the specific reaction conditions [10] [7].

Table 1: Optimized Diazotization Parameters for Metanil Yellow Synthesis

ParameterOptimal ValueIndustrial RangeCritical Control Points
Temperature Range0-8°C2-6°CTemperature uniformity
pH Range1.0-2.01.2-2.3Acid concentration monitoring
Reaction Time1.5-2.5 hours1.5-2.0 hoursComplete diazotization
Sodium Nitrite Concentration30 wt%25-35 wt%Purity of reagent
Hydrochloric Acid Concentration40 wt%35-45 wt%Acid strength control

Optimization of m-Sulfanilic Acid Diazotization Parameters

The diazotization of m-sulfanilic acid requires precise control of multiple parameters to achieve maximum conversion efficiency and minimize side reactions [9] [11]. The optimal weight ratio of m-sulfanilic acid to sodium nitrite has been established as 1:0.35-0.45, while the ratio to hydrochloric acid should be maintained at 1:0.65-0.75 [9] [6].

pH control represents a fundamental aspect of the diazotization process, with the optimal range identified as 1.0-2.0 [12] [7]. At pH values below 1.0, excessive acid concentration can lead to salt formation and reduced reaction efficiency. Conversely, pH values above 2.3 result in incomplete diazotization and formation of phenolic by-products through hydrolysis [4] [12].

The reaction kinetics demonstrate strong temperature dependence, with the rate constant increasing exponentially according to the Arrhenius equation [7]. Experimental data indicates that a 10°C temperature increase can double the reaction rate, but also doubles the decomposition rate of the diazonium intermediate [7] [13]. This dual effect necessitates the use of ice cooling systems in industrial applications to maintain temperatures below 5°C [10] [14].

Stirring efficiency significantly impacts the diazotization outcome, as proper mixing ensures homogeneous distribution of reactants and prevents local concentration gradients [9] [13]. Industrial reactors typically employ stirring speeds of 100-200 rpm to achieve adequate mass transfer without creating excessive mechanical stress on the reaction medium [13] [10].

The purity of sodium nitrite emerges as a critical quality factor, with impurities such as nitrate and chloride ions potentially interfering with the diazotization mechanism [11] [12]. Technical grade sodium nitrite with minimum 98% purity is recommended for industrial applications [9] [14].

Coupling Reaction Dynamics with N,N-Dimethylaniline Derivatives

The coupling reaction between the diazotized m-sulfanilic acid and N,N-dimethylaniline derivatives proceeds through an electrophilic aromatic substitution mechanism [15] [16]. The reaction rate demonstrates first-order dependence on both the diazonium salt concentration and the coupling component concentration [17] [18].

The optimal coupling conditions require a pH range of 7.0-8.0, achieved through the addition of sodium hydroxide to neutralize excess acid from the diazotization step [9] [19]. The base concentration should be maintained at 5-8 wt% to provide adequate buffering capacity while preventing hydrolysis of the diazonium salt [19] [13].

Temperature control during coupling is less stringent than diazotization but remains important for optimal yield [19] [13]. The reaction should be maintained below 20°C to prevent thermal decomposition of the azo product and minimize side reactions [19] [20]. Higher temperatures can lead to coupling at multiple positions on the aromatic ring, resulting in impure products with altered color properties [20] [21].

The stoichiometric ratio of diazonium salt to coupling component significantly affects the final yield and purity [9] [13]. A ratio of 1:0.55-0.65 (based on m-sulfanilic acid) provides optimal results, with excess coupling component helping to drive the reaction to completion [9] [19].

Table 2: Coupling Reaction Optimization Parameters

ParameterStandard ConditionsOptimized ConditionsQuality Factors
Temperature RangeBelow 20°C15-18°CColor development
pH Range7.0-8.07.5-8.0Side reaction prevention
Reaction Time4 hours3-4 hoursComplete coupling
Coupling Component Ratio1:0.55-0.651:0.60Stoichiometric control
Base Concentration5-8 wt% NaOH6-7 wt% NaOHBuffer stability

Green Synthesis Approaches: Solvent-Free Mechanochemical Methods

Recent advances in green chemistry have introduced mechanochemical synthesis as a sustainable alternative to conventional solution-based methods for azo dye production [22] [23]. Mechanochemical synthesis eliminates the need for organic solvents and significantly reduces waste generation while maintaining high product yields [24] [25].

Ball milling represents the most efficient mechanochemical approach for metanil yellow synthesis [22] [24]. The process involves grinding m-sulfanilic acid with N,N-dimethylaniline derivatives in the presence of solid catalysts under controlled conditions [26] [23]. Optimal milling parameters include frequencies of 400-600 rpm for 30-60 minutes, achieving yields of 85-92% [24] [22].

The mechanochemical process proceeds through solid-state reactions facilitated by mechanical energy input [27] [25]. The grinding action creates fresh surfaces and intimate contact between reactants, promoting chemical transformation without the need for solvents [23] [28]. This approach significantly reduces environmental impact while maintaining product quality comparable to conventional methods [24] [25].

Catalyst selection plays a crucial role in mechanochemical synthesis efficiency [23] [26]. Nano-γ-Al₂O₃/Ti(IV) has demonstrated excellent performance as a heterogeneous catalyst, providing Lewis acid sites that facilitate the coupling reaction [26] [29]. The catalyst can be easily recovered and recycled, further enhancing the sustainability of the process [26] [30].

Table 3: Green Synthesis Mechanochemical Parameters

MethodMilling Time (min)Frequency/SpeedMaterial RatioYield (%)Energy Efficiency
Ball Milling30-60400-600 rpm1:1.285-92High
Grinding Method15-30Manual1:1.175-85Low
High-Energy Milling20-40800-1200 rpm1:1.1588-95Medium
Vibration Milling25-5050-100 Hz1:1.182-90Medium

The advantages of mechanochemical synthesis extend beyond environmental benefits to include simplified purification procedures and reduced reaction times [22] [24]. The absence of solvents eliminates the need for solvent recovery systems and reduces the complexity of downstream processing [23] [25]. Additionally, the solid-state nature of the reaction often produces crystalline products with improved purity compared to solution-based methods [26] [28].

Industrial Scale-Up Challenges and Yield Optimization Strategies

The transition from laboratory-scale to industrial production of metanil yellow presents numerous technical and economic challenges that require systematic approaches for successful implementation [31] [13]. Heat management emerges as the primary concern in large-scale reactors due to the exothermic nature of both diazotization and coupling reactions [10] [13].

Industrial reactors require enhanced cooling systems capable of removing substantial amounts of heat while maintaining uniform temperature distribution [10] [31]. Jacketed reactor designs with circulating coolant systems are essential for temperature control, often requiring 15-25% of the total reaction mass as ice to maintain optimal conditions [10] [14]. The cooling capacity must be designed with significant safety margins to handle potential runaway reactions [13] [19].

Mass transfer limitations become pronounced at industrial scale, necessitating advanced impeller designs and optimized mixing strategies [13] [31]. The Reynolds number and power consumption calculations indicate that mixing efficiency decreases with reactor size, requiring proportionally higher energy input to achieve equivalent mass transfer rates [13] [10]. Computational fluid dynamics modeling has become essential for optimizing reactor geometry and impeller configuration [13].

Table 4: Industrial Scale-Up Challenges and Solutions

Challenge CategorySpecific ChallengeSolution StrategyImplementation Cost
Temperature ControlHeat removal in large reactorsEnhanced cooling systemsHigh
Mass TransferMixing efficiency at scaleAdvanced impeller designMedium
Reaction KineticsReaction rate variationsContinuous monitoringLow
Product QualityColor consistencyAutomated quality controlMedium
Equipment DesignCorrosion resistanceMaterial selectionHigh

Yield optimization strategies focus on minimizing waste and maximizing product recovery through process intensification [31] [32]. Continuous process designs offer significant advantages over batch operations, including improved heat and mass transfer, reduced residence time variability, and lower capital costs [13] [10]. Continuous reactors can achieve 39-42% reduction in water consumption compared to conventional batch processes [13].

Real-time monitoring and control systems enable precise optimization of reaction parameters [31] [33]. Advanced analytical techniques including UV-visible spectroscopy, HPLC, and automated sampling systems provide immediate feedback for process adjustments [31] [34]. Statistical process control methods, including Design of Experiments and Response Surface Methodology, have proven effective for optimizing multiple variables simultaneously [31] [32].

Table 5: Yield Optimization Strategies

StrategyImplementation MethodYield Improvement (%)Cost Impact
Reactant Purity EnhancementHigh-grade reagent selection3-5Medium
Temperature OptimizationAdvanced thermal control5-8Low
pH Control SystemsAutomated pH monitoring4-7Low
Continuous Process DesignFlow reactor design8-12High
Catalyst AdditionLewis acid catalysts6-10Low

The economic analysis of industrial metanil yellow production reveals that continuous processes can reduce production costs by up to 4.68 times compared to batch operations [13]. This cost reduction stems from improved efficiency, reduced labor requirements, smaller equipment footprint, and enhanced product quality consistency [13] [10]. The plant footprint can be reduced by 2.4 to 4.5 times when implementing continuous processing, representing significant capital savings [13].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Other Solid
Brownish-yellow solid; [Merck Index] Powder; [Sigma-Aldrich MSDS]

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

376.07318180 g/mol

Monoisotopic Mass

376.07318180 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Melting Point

>250°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7SPF5O5BW8

Related CAS

4005-68-9 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 421 companies from 20 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 79 of 421 companies. For more detailed information, please visit ECHA C&L website;
Of the 18 notification(s) provided by 342 of 421 companies with hazard statement code(s):;
H302 (12.87%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (13.74%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H317 (29.53%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (55.56%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (15.2%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (13.74%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H411 (47.95%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H412 (12.87%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Adjuvants, Immunologic

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

587-98-4

Wikipedia

Metanil_Yellow

General Manufacturing Information

Benzenesulfonic acid, 3-[2-[4-(phenylamino)phenyl]diazenyl]-, sodium salt (1:1): ACTIVE

Dates

Last modified: 08-15-2023
1. Lal N, Chand S. Decolorization of Sulphonated Azodye Metanil Yellow by Newly Isolated Bacterial Strain: Bacillus -3330. J Environ Sci Eng. 2014 Jul;56(3):341-6. PMID: 26563087.

2. Nath PP, Sarkar K, Mondal M, Paul G. Metanil yellow impairs the estrous cycle physiology and ovarian folliculogenesis in female rats. Environ Toxicol. 2016 Dec;31(12):2057-2067. doi: 10.1002/tox.22205. Epub 2015 Oct 23. PMID: 26494366.

3. Sharma UK, Kumar R, Gupta A, Ganguly R, Singh AK, Ojha AK, Pandey AK. Ameliorating efficacy of eugenol against metanil yellow induced toxicity in albino Wistar rats. Food Chem Toxicol. 2019 Apr;126:34-40. doi: 10.1016/j.fct.2019.01.032. Epub 2019 Feb 7. PMID: 30738991.

4. Shereema RM, Rao TP, Sameer Kumar VB, Sruthi TV, Vishnu R, Prabhu GRD, Sharath Shankar S. Individual and simultaneous electrochemical determination of metanil yellow and curcumin on carbon quantum dots based glassy carbon electrode. Mater Sci Eng C Mater Biol Appl. 2018 Dec 1;93:21-27. doi: 10.1016/j.msec.2018.07.055. Epub 2018 Jul 21. PMID: 30274053.

5. Goel A, Chaudhary M. A novel method for oxidative degradation of metanil yellow azo dye by hexacyanoferrate(III) ions. Water Environ Res. 2019 Jan;91(1):69-74. doi: 10.2175/106143017X15131012188277. PMID: 30682227.

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